Clarithromycin 9-Oxime is a crucial synthetic intermediate in the production of Clarithromycin and other novel macrolide antibiotics. [, , , , ] This compound is derived from Erythromycin A, a naturally occurring macrolide antibiotic produced by Saccharopolyspora erythraea. [] Its primary role in scientific research is as a precursor in the multi-step synthesis of Clarithromycin and related macrolides with improved pharmacological properties. [, , ]
Clarithromycin 9-Oxime is a significant intermediate in the synthesis of clarithromycin, a well-known macrolide antibiotic. This compound plays a crucial role in improving the efficacy and safety profile of clarithromycin, which is widely used for treating various bacterial infections. The oxime derivative is particularly important due to its structural modifications that enhance the pharmacological properties of the parent compound.
Clarithromycin 9-Oxime is derived from erythromycin A, which undergoes a reaction with hydroxylamine. This compound is classified under the category of macrolide antibiotics, known for their mechanism of inhibiting bacterial protein synthesis. The specific structure of clarithromycin 9-Oxime allows it to serve as a precursor for the synthesis of other bioactive compounds, including 9a-lactam macrolides, which have shown promise in pharmaceutical applications.
The synthesis of clarithromycin 9-Oxime involves several key steps:
Clarithromycin 9-Oxime has a complex molecular structure characterized by its oxime functional group attached to the macrolide backbone.
This structure includes multiple stereocenters, making it essential for biological activity and interaction with bacterial ribosomes.
Clarithromycin 9-Oxime participates in various chemical reactions that are pivotal for its conversion into other pharmaceutical compounds:
Clarithromycin 9-Oxime exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and effectively halting bacterial growth. This mechanism is critical for its efficacy against various pathogens responsible for respiratory tract infections and other bacterial diseases.
Relevant data indicates that clarithromycin 9-Oxime possesses significant antibacterial activity while maintaining a favorable pharmacokinetic profile compared to its parent compound, erythromycin A.
Clarithromycin 9-Oxime serves as an essential intermediate in pharmaceutical chemistry, particularly in the development of new macrolide antibiotics. Its applications include:
Clarithromycin 9-Oxime (CAS 103450-87-9, C~38~H~70~N~2~O~13~, MW 762.97 g/mol) is a semi-synthetic derivative of the 14-membered macrolide antibiotic clarithromycin, where the C9 ketone group is replaced by an oxime functional group (–C=NOH) [1] [5] [10]. This modification preserves the core structural elements essential for ribosomal binding: the desosamine sugar (facilitating interaction with 23S rRNA base A2058) and the cladinose sugar (maintaining conformational stability), while introducing a sterically versatile sidechain at C9 [4] [7] [9]. The oxime group exists as geometric isomers (E and Z), each exhibiting distinct spatial orientations that influence molecular interactions with bacterial targets [8] [10]. Unlike ketolides (e.g., telithromycin), which eliminate cladinose to evade erm-mediated resistance, 9-oxime derivatives retain this sugar, leveraging the C9 modification to enhance stability and alter binding kinetics without compromising the scaffold’s integrity [4] [7].
Compound | Core Ring Size | C6 Modification | C9 Modification | Cladinose Sugar | |
---|---|---|---|---|---|
Clarithromycin | 14-membered | -OCH~3~ | Ketone (=O) | Yes | |
Clarithromycin 9-Oxime | 14-membered | -OCH~3~ | Oxime (–C=NOH) | Yes | |
Telithromycin | 14-membered | Ketone | N/A | No (ketolide) | |
Roxithromycin | 14-membered | None | 9-[O-(2-methoxyethoxy)methyl]oxime | Yes | [6] [9] |
The evolution of macrolide antibiotics began with erythromycin (isolated in 1952), whose acid instability and gastrointestinal side effects drove efforts to engineer more robust analogs [2] [6]. Clarithromycin (6-O-methylerythromycin), launched in 1990, addressed acid sensitivity through C6 methylation but remained vulnerable to ribosomal methylation (erm) and efflux (mef) resistance mechanisms [4] [5]. The 9-oxime functionalization strategy emerged as a pivotal innovation in the 1980s–1990s, inspired by structure-activity relationship (SAR) studies demonstrating that oximation of erythromycin’s C9 carbonyl enhanced acid stability without compromising antibacterial activity [5] [6]. For example, roxithromycin (erythromycin 9-O-[(2-methoxyethoxy)methyl]oxime) exhibited superior oral bioavailability and resistance to gastric degradation [6] [9]. Clarithromycin 9-Oxime itself served as a key synthetic intermediate in optimizing clarithromycin’s properties; selective methylation at C6 required protecting the C9 ketone as an oxime to prevent side reactions during synthesis [5]. This approach exemplified a broader trend: modifying C9 to expand the macrolide arsenal against evolving bacterial resistance [2] [7].
The 9-oxime group in clarithromycin derivatives confers two critical advantages against macrolide resistance: 1. Bypassing Inducible Resistance: Unlike classical macrolides, 9-oxime analogs do not induce expression of erm methyltransferases, enzymes that dimethylate A2058 in the 23S rRNA, sterically hindering drug binding. The oxime sidechain’s orientation reduces affinity for erm repressor proteins, preventing resistance activation [4] [7]. 2. Counteracting Efflux Pumps: Structural analyses indicate that bulky 9-oxime sidechains (e.g., those coupled to quinolones via diamino linkers) impede recognition by Mef efflux pumps, increasing intracellular drug accumulation [7]. Recent studies show that derivatives with extended diamine spacers (7–13 atoms) exhibit dual mechanisms—inhibiting both protein synthesis (ribosomal binding) and DNA replication (topoisomerase inhibition)—synergizing against constitutively resistant Streptococcus pneumoniae (MIC = 1 µg/mL, comparable to telithromycin) [7].
Compound | S. pneumoniae (Inducible erm) MIC (µg/mL) | S. pneumoniae (Constitutive erm) MIC (µg/mL) | S. aureus (Efflux+, mef) MIC (µg/mL) | |
---|---|---|---|---|
Clarithromycin | 64–128 | >128 | 32–64 | |
9-Oxime-7-atom linker | 2 | 8 | 4 | |
9-Oxime-13-atom linker | 1 | 1 | 2 | |
Telithromycin | ≤0.03 | 0.125 | 0.06 | [7] |
Key Compounds Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7